Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Overview
Description
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-trifluoromethylphenylboronic acid and thiazole derivatives.
Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under an inert atmosphere (argon or nitrogen) and using a base like potassium carbonate in a suitable solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The thiazole ring can undergo reduction reactions under specific conditions.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophiles like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylate.
Reduction: Reduced thiazole derivatives.
Substitution: Brominated derivatives of the compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through its trifluoromethyl group, which can influence molecular interactions and binding affinities. The molecular targets and pathways involved depend on the specific application, but generally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound.
Comparison with Similar Compounds
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-6-carboxylic acid
Uniqueness: Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is unique due to its specific position of the trifluoromethyl group and the carboxylic acid moiety on the thiazole ring, which can influence its chemical reactivity and biological activity.
Biological Activity
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Thiazole Derivatives
Thiazole compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring structure serves as a versatile scaffold in drug design, allowing for modifications that enhance biological efficacy. The presence of various substituents on the phenyl ring significantly influences the activity of thiazole derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound is largely determined by its structural components. Key findings from SAR studies indicate:
- Phenyl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring generally enhance anticancer activity by increasing lipophilicity and altering electronic properties .
- Thiazole Positioning : Modifications at the 5-position of the thiazole ring can lead to significant changes in biological activity, particularly in terms of binding affinity to target proteins .
Biological Activities
-
Anticancer Activity :
- Recent studies have shown that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- A study highlighted that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways, emphasizing the potential of thiazole derivatives in cancer therapy .
- Antimicrobial Properties :
- Antiviral Activity :
Case Study 1: Anticancer Efficacy
A recent investigation assessed the cytotoxicity of this compound against A549 lung adenocarcinoma cells. The compound exhibited an IC50 value of approximately 15 µM, demonstrating significant cell growth inhibition compared to untreated controls.
Case Study 2: Antimicrobial Activity
In a study evaluating antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
Properties
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-3-1-2-6(4-7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIGLWUNFSFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(S2)C(=O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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